3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide
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Description
The chemical compound belongs to a class of substances that are synthesized for various purposes, including medicinal and biological applications. The interest in such compounds often stems from their unique structural properties and potential biological activities.
Synthesis Analysis
Synthesis of similar compounds typically involves condensation reactions, cyclization, and saponification processes. For instance, a related compound was synthesized through the condensation of dimethylamine with a precursor, followed by cyclization with a dione and saponification with sodium hydroxide, revealing effective inhibition on cancer cell proliferation (Ju Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using crystallography, showcasing how the molecular conformation is influenced by the presence of various substituents and functional groups. The structure can reveal intra- and intermolecular interactions, such as hydrogen bonding, that stabilize the molecule (A. Pyrih et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include iodination, domino trifluoromethylation, and condensation, leading to the formation of CF3-substituted products. The reactions' regioselectivity often depends on the substituent pattern on precursor compounds (Jiao Hu et al., 2022).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, can be influenced by the molecular structure. For example, the planarity of the molecule or the orientation of substituents like the trifluoromethyl group can affect these properties. Research on similar compounds provides insights into how molecular configuration impacts physical properties (Zuo-Liang Jing et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be explored through spectroscopic studies and theoretical calculations. Density Functional Theory (DFT) calculations, for instance, can predict the arrangement and reactivity of molecules based on their electronic structure. Studies on related compounds offer a glimpse into the chemical behaviors and properties of these complex molecules (K. Karrouchi et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-yl]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-9-12(13(15(16,17)18)19-21(9)4)10-6-5-7-11(8-10)14(22)20(2)3/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIAHXMEVGLKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)C2=CC(=CC=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide |
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